1-[(3,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole
Description
1-[(3,4-Dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole (CAS: 282523-47-1) is a benzimidazole derivative characterized by its distinct substituents:
- Position 6: A nitro (-NO₂) group, which imparts strong electron-withdrawing properties.
- Position 1: A (3,4-dichlorobenzyl)oxy substituent, contributing to lipophilicity and steric bulk.
- Position 2: A 4-chlorophenyl group, enhancing aromatic interactions in biological systems .
Its molecular formula is C₂₀H₁₂Cl₃N₃O₃ (MW: 448.7 g/mol), with a topological polar surface area (TPSA) of 72.9 Ų, indicating moderate solubility . The compound’s synthetic route likely involves condensation of substituted benzaldehydes with diaminobenzoic acid derivatives, followed by nitro-functionalization .
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methoxy]-6-nitro-2-phenylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O3/c21-16-8-6-13(10-17(16)22)12-28-24-19-11-15(25(26)27)7-9-18(19)23-20(24)14-4-2-1-3-5-14/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMJUBQLAIKVHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC(=C(C=C4)Cl)Cl)C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Substitution with 3,4-dichlorobenzyl Group: The final step involves the substitution of the benzimidazole core with the 3,4-dichlorobenzyl group. This can be done using a nucleophilic substitution reaction where the benzimidazole is reacted with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products Formed
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of various functional groups onto the benzimidazole core.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-[(3,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole as an anticancer agent. Its derivatives have shown significant cytotoxicity against various cancer cell lines:
- Mechanism of Action : The compound induces apoptosis in cancer cells, which is crucial for inhibiting tumor growth. For instance, studies have demonstrated that it can effectively suppress tumor growth in animal models by promoting programmed cell death .
- Case Studies : In one study involving leukemia cell lines (CCRF-CEM and K-562), the compound exhibited a mean GI50 value significantly lower than that of established anticancer drugs like chlorambucil, indicating its potential as a more effective treatment option .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Benzimidazole derivatives are known for their broad-spectrum activity against bacteria and fungi:
- In Vitro Studies : Research has shown that derivatives of this compound exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Summary of Biological Activities
Synthesis and Production
The synthesis of this compound typically involves multi-step reactions starting from simple precursors:
- Initial Reaction : The reaction of 2,4-dichlorobenzyl chloride with 2-phenyl-1H-benzimidazole in the presence of a base to form an intermediate.
- Nitration : The intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield the final product.
This synthetic pathway can be optimized for yield and purity through techniques such as continuous flow reactors and advanced purification methods like chromatography .
Mechanism of Action
The mechanism of action of 1-[(3,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzimidazole core can bind to enzymes or receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzimidazole Derivatives
Table 1: Structural and Functional Comparison
Key Findings
Substituent Position Effects: The 3,4-dichlorobenzyloxy group in the target compound (vs. 2,4-dichloro in ) enhances steric hindrance and may alter binding affinity in enzyme pockets. Nitro vs.
Biological Activity Trends :
- Sulfonyl-containing derivatives (e.g., ) exhibit improved metabolic stability but reduced solubility due to increased hydrophobicity.
- Pyridinyl-substituted analogs (e.g., ) show enhanced bioavailability but lower thermal stability compared to phenyl-substituted compounds.
Synthetic Challenges :
- The target compound’s synthesis requires precise regiocontrol to avoid positional isomers (e.g., 5-chloro vs. 6-chloro byproducts, as seen in ).
- Nitro group introduction demands careful optimization to prevent over-oxidation or side reactions .
Notes
- Discontinuation of Analogs : Several structurally similar compounds (e.g., ) have been discontinued, limiting direct comparative studies.
- Purity and Availability : Commercial samples of the target compound are scarce, with suppliers like CymitQuimica listing it as discontinued .
- Research Gaps : Detailed mechanistic studies (e.g., kinase inhibition, toxicity profiles) are lacking for the target compound, necessitating further investigation.
Q & A
Q. What are the recommended synthetic routes for 1-[(3,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole, and how can reaction conditions be optimized for higher yields?
A common approach involves multi-step condensation and cyclization. For example, refluxing intermediates like substituted benzaldehydes with nitro-containing precursors in ethanol under acidic conditions (e.g., glacial acetic acid) can facilitate benzimidazole ring formation . Optimization may include:
- Temperature control : Maintaining reflux temperatures (~78°C for ethanol) to ensure complete reaction while avoiding decomposition.
- Catalyst selection : Acidic or basic catalysts (e.g., DIPEA) to accelerate nucleophilic substitution at the benzyloxy position .
- Purification : Column chromatography or recrystallization to isolate the nitro-substituted product. Yield improvements (e.g., 60–75%) are often achieved by adjusting stoichiometry and solvent polarity.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- X-ray crystallography : Resolves the spatial arrangement of the dichlorobenzyl and nitro groups, as demonstrated for analogous benzimidazoles (e.g., bond angles and torsion angles within ±0.003 Å precision) .
- NMR spectroscopy : and NMR identify substituent effects (e.g., nitro group deshielding adjacent protons by ~0.5 ppm) and confirm regioselectivity .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 440.02) and fragmentation patterns.
Advanced Research Questions
Q. How does the nitro group at position 6 influence the compound’s electronic properties and reactivity in further functionalization?
The nitro group is a strong electron-withdrawing moiety, which:
- Reduces electron density on the benzimidazole ring, making it susceptible to nucleophilic aromatic substitution (e.g., amination or hydroxylation at positions 4 or 5).
- Stabilizes intermediates in reduction reactions (e.g., catalytic hydrogenation to an amine derivative for prodrug applications). Computational studies (DFT) can quantify charge distribution, revealing a 15–20% increase in positive charge at adjacent carbons .
Q. How should researchers address contradictory data in synthetic yields or by-product formation across studies?
Discrepancies often arise from:
- Reagent purity : Trace moisture or oxygen can deactivate catalysts (e.g., Pd/C in hydrogenation).
- Reaction time : Over-refluxing may degrade nitro groups, reducing yields by 10–15% .
- Workup protocols : Inadequate quenching of intermediates can lead to side reactions (e.g., hydrolysis of the benzyloxy group). Mitigation includes:
Q. What methodologies are recommended for evaluating the compound’s biological activity in academic settings?
- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with nitro-group derivatives showing enhanced activity due to membrane disruption .
- Enzyme inhibition studies : Fluorescence-based assays (e.g., kinase or protease inhibition) to probe interactions with the benzimidazole core.
- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices (IC > 50 µM suggests low toxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
